N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide
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Overview
Description
N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetyl group, two methoxy groups, and a bromobenzamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide can be achieved through a series of chemical reactions. One common method involves the ortho-acylation of N-(3,4-dimethoxyphenyl)propan-2-ylbenzamide with acetic anhydride in the presence of polyphosphoric acid . This reaction leads to the formation of the desired ketoamide. The reaction conditions typically include:
Reactants: N-(3,4-dimethoxyphenyl)propan-2-ylbenzamide, acetic anhydride
Catalyst: Polyphosphoric acid
Solvent: Dichloromethane
Temperature: Room temperature to moderate heating
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial context.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketoamide to corresponding alcohols or amines.
Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s structure suggests potential pharmacological applications, including the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide is not fully understood. its structure suggests that it may interact with specific molecular targets and pathways. For example, the compound’s ketoamide moiety may interact with enzymes or receptors involved in biological processes. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide can be compared with other similar compounds, such as:
N-(2-acetyl-4,5-dimethoxyphenyl)acetamide: This compound has a similar structure but lacks the bromine atom, which may affect its reactivity and applications.
N-(2-acetyl-4,5-dimethoxyphenyl)propan-2-ylbenzamide: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C17H16BrNO4 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-(2-acetyl-4,5-dimethoxyphenyl)-3-bromobenzamide |
InChI |
InChI=1S/C17H16BrNO4/c1-10(20)13-8-15(22-2)16(23-3)9-14(13)19-17(21)11-5-4-6-12(18)7-11/h4-9H,1-3H3,(H,19,21) |
InChI Key |
FELSJFTUDJROFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)Br)OC)OC |
Origin of Product |
United States |
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